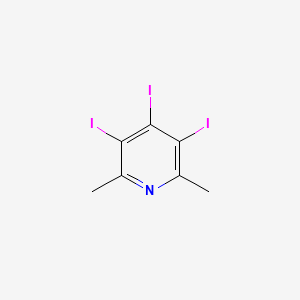
3,4,5-Triiodo-2,6-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Triiodo-2,6-dimethylpyridine is a chemical compound with the molecular formula C7H6I3N and a molecular weight of 484.84 g/mol It is a derivative of pyridine, characterized by the presence of three iodine atoms and two methyl groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Triiodo-2,6-dimethylpyridine typically involves the iodination of 2,6-dimethylpyridine. The reaction is carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the 3, 4, and 5 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent and reaction conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidized derivatives such as pyridine N-oxides or other oxidized forms can be produced.
Aplicaciones Científicas De Investigación
3,4,5-Triiodo-2,6-dimethylpyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4,5-Triiodo-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can form strong interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interfere with cellular processes and enzyme activities .
Comparación Con Compuestos Similares
2,6-Dimethylpyridine: A precursor in the synthesis of 3,4,5-Triiodo-2,6-dimethylpyridine.
3,5-Diiodo-2,6-dimethylpyridine: A related compound with two iodine atoms instead of three.
3,4,5-Tribromo-2,6-dimethylpyridine: A similar compound where bromine atoms replace the iodine atoms.
Uniqueness: this compound is unique due to the presence of three iodine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H6I3N |
|---|---|
Peso molecular |
484.84 g/mol |
Nombre IUPAC |
3,4,5-triiodo-2,6-dimethylpyridine |
InChI |
InChI=1S/C7H6I3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 |
Clave InChI |
QORUIFIPXDPAPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=N1)C)I)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate](/img/structure/B13102679.png)

![3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B13102696.png)
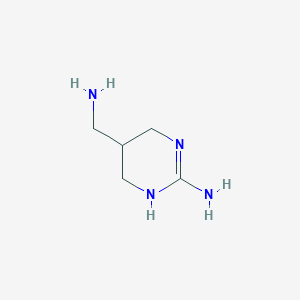
![(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13102712.png)

![(3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13102725.png)
![2-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13102728.png)
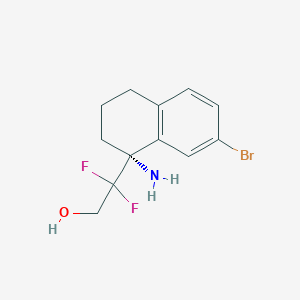
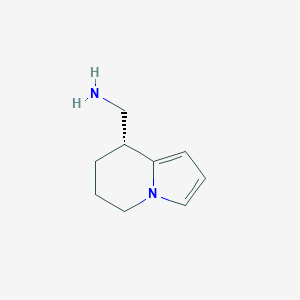

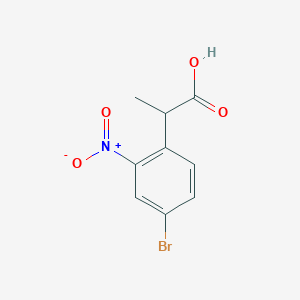
![(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;hexafluorophosphate](/img/structure/B13102751.png)

